Alpha-Sinensal, also known as (2E,6E,9E)-2,6,10-trimethyl-2,6,9,11-dodecatetraenal, is a naturally occurring compound classified as a sesquiterpenoid. It is primarily found in the essential oils of citrus fruits, particularly oranges. This compound contributes significantly to the aroma and flavor profile of these fruits and is recognized for its potential health benefits.
Alpha-Sinensal is predominantly extracted from citrus fruits like oranges (Citrus sinensis) and is present in their essential oils. The compound can also be synthesized through various chemical methods, which allows for its study and application in different fields.
Alpha-Sinensal can be synthesized through several chemical routes. One common method involves the halogenation of 3-methyl-penta-2,4-dienol followed by a reaction with mesityloxide in the presence of a strong base. Another method includes the use of vinyl magnesium bromide in an inert solvent like tetrahydrofuran, leading to the formation of an unsaturated aldehyde intermediate that is thermally treated to yield alpha-Sinensal .
The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice. For instance, high boiling point solvents are preferred to facilitate the reactions at elevated temperatures without evaporation.
Alpha-Sinensal features a complex molecular structure characterized by multiple double bonds and an aldehyde functional group. Its three-dimensional arrangement contributes to its reactivity and interaction with biological systems.
Alpha-Sinensal undergoes various chemical reactions due to its unsaturated structure:
The specific conditions under which these reactions occur—such as temperature, pressure, and choice of reagents—are crucial for determining the products formed.
Alpha-Sinensal exhibits various biological activities that are mediated through multiple biochemical pathways:
Alpha-Sinensal has several scientific uses:
Alpha-sinensal (IUPAC name: (2E,6E,9E)-2,6,10-trimethyldodeca-2,6,9,11-tetraenal) belongs to the structural class of sesquiterpenoids, which are 15-carbon terpenes derived from three isoprene units. Its molecular formula is C₁₅H₂₂O, with a molecular weight of 218.33 g/mol. The compound features an extended conjugated system with trans-configurations at the 2,6,9 positions, terminating in an aldehyde group that serves as its primary functional moiety. This arrangement creates a planar molecular segment that facilitates interaction with olfactory receptors [6].
The chemical behavior of alpha-sinensal is characterized by:
Table 1: Fundamental Chemical Properties of Alpha-Sinensal
Property | Value/Description | Reference |
---|---|---|
CAS Registry Number | 17909-77-2 | [6] |
Molecular Formula | C₁₅H₂₂O | [4] |
Average Molecular Weight | 218.33 g/mol | [4] |
IUPAC Name | (2E,6E,9E)-2,6,10-trimethyldodeca-2,6,9,11-tetraenal | [6] |
Solubility in Water | 0.5734 mg/L @ 25°C (estimated) | [7] |
Predicted logP | 5.06 (ALOGPS) | |
SMILES Notation | O=CC(=CCCC(=CCC=C(C=C)C)C)C | [6] |
Spectroscopic profiles reveal distinctive features:
The identification of alpha-sinensal is inextricably linked to pioneering work at the USDA's Western Regional Research Center (WRRC) in Albany, California, during the mid-20th century. Researchers at this facility revolutionized flavor chemistry by developing and refining analytical techniques essential for characterizing trace volatile compounds. In recognition of these contributions, the American Chemical Society designated the WRRC's flavor research as a National Historic Chemical Landmark in 2013—the only research center to receive two such awards [1].
The breakthrough methodologies enabling alpha-sinensal's discovery included:
Application of these techniques to citrus essential oils revealed alpha-sinensal and its isomer beta-sinensal as major contributors to orange oil quality. Researchers documented alpha-sinensal's intense orange scent with distinct floral notes, while noting that beta-sinensal could impart metallic-fishy off-odors at higher concentrations. This discovery provided the chemical foundation for understanding why certain orange varieties possessed superior aromatic qualities and how processing methods might preserve or degrade these delicate compounds [1].
Table 2: Historical Milestones in Alpha-Sinensal Research
Time Period | Development | Key Researchers/Institution |
---|---|---|
1950s | Development of practical gas chromatography | Dimick, Ingraham (WRRC) |
1960s | Invention of capillary temperature-programmed GC-MS | McFadden, Teranishi (WRRC) |
1960s | Identification of α- and β-sinensal in orange oils | Buttery, Teranishi (WRRC) |
1970s | Breath analysis studies revealing >200 volatiles | Teranishi, Linus Pauling |
2013 | ACS Landmark designation for WRRC flavor research | American Chemical Society |
As a character impact compound, alpha-sinensal contributes significantly to the authentic citrus aroma in natural products. Its exceptionally low odor threshold makes it perceptible at minute concentrations (parts per billion range), allowing it to exert a disproportionate influence on sensory perception. The compound imparts an intense orange scent with distinct floral nuances that define premium citrus oils. This sensory potency has established alpha-sinensal as a valuable marker for assessing orange oil quality and authenticity in the food and fragrance industries [1] [6].
The economic implications are substantial, given that:
Alpha-sinensal originates through the methylerythritol phosphate pathway (non-mevalonate pathway) in plastids, where terpene synthases transform isopentenyl diphosphate precursors into sesquiterpenoids. Recent genetic studies have identified quantitative trait loci (QTLs) associated with sesquiterpene production in citrus hybrids. Research on a clementine × blood orange F1 population revealed that sesquiterpene QTLs localize to linkage groups 1, 3, 6, and 8, explaining 20.5-55.0% of variance in aromatic compounds. This genetic architecture suggests polygenic control over sesquiterpene biosynthesis, with potential for marker-assisted selection of citrus varieties with enhanced aroma profiles [3].
Table 3: Odor Threshold Comparison of Citrus Volatiles
Compound | Odor Threshold (mg/L) | Relative Potency |
---|---|---|
Ethanol | 100.000 | 1 (reference) |
Limonene | 0.200 | 500× ethanol |
Linalool | 0.008 | 12,500× ethanol |
Alpha-Sinensal | 0.000002 | 50,000,000× ethanol |
2-Isobutyl-3-methoxypyrazine | 0.000002 | 50,000,000× ethanol |
The analytical challenges posed by alpha-sinensal catalyzed instrument development that extended far beyond flavor chemistry. Techniques refined to study such trace volatiles now serve diverse applications:
In industrial contexts, alpha-sinensal serves as both a quality indicator and process optimization marker:
The compound's biological activities—including antimicrobial and antioxidant properties—further enhance its significance in natural product research. These attributes contribute to citrus oils' functional value beyond aroma, opening possibilities for multi-functional ingredients in food preservation and nutraceuticals [6].
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